8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Bioisosteric Replacement and Phosphodiesterase Type 4 Inhibition
The compound is explored as part of a bioisosteric replacement for adenine derivatives in the development of new phosphodiesterase type 4 inhibitors. This approach has resulted in the discovery of potent inhibitors with high isoenzyme selectivity, highlighting the potential of such compounds in modulating immune responses and inflammation. The innovative synthetic strategy utilized, involving palladium-mediated cross-coupling reactions, underlines the compound's significance in medicinal chemistry research (Raboisson et al., 2003).
Antimicrobial Activities
The compound's framework has been applied in the synthesis of novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various test microorganisms. This suggests its potential utility in developing new antimicrobial agents, addressing the need for novel therapeutics against resistant pathogens (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Derivatives of the compound have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds are identified as cyclooxygenase-1/cyclooxygenase-2 inhibitors, highlighting their potential in developing new treatments for inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Heterocyclic Scaffold Development
The compound's structural motif is instrumental in the development of new drug-like heterocyclic scaffolds, offering broad structural variation for pharmaceutical research. This versatility is crucial in the search for novel therapeutic agents with optimized biological activities and pharmacokinetic profiles (Tzvetkov et al., 2012).
EGFR Inhibitors for Cancer Therapy
Benzimidazole derivatives bearing 1,2,4-triazole, related to the compound , have been studied for their potential as EGFR inhibitors in cancer therapy. These studies include detailed tautomeric properties, conformational analyses, and molecular docking studies, underscoring the compound's relevance in oncological research (Karayel, 2021).
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-28-18-10-8-17(9-11-18)23-12-13-24-19(26)20(27)25(22-21(23)24)14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNPJBVBAQQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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